N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14791765
Molecular Formula: C18H19F3N6O2
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19F3N6O2 |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H19F3N6O2/c19-18(20,21)13-3-1-4-14(11-13)25-15(28)12-24-17(29)27-9-7-26(8-10-27)16-22-5-2-6-23-16/h1-6,11H,7-10,12H2,(H,24,29)(H,25,28) |
| Standard InChI Key | RMKSPHASQPMJNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound combines several pharmacophores, including a piperazine ring, a pyrimidine moiety, and a trifluoromethyl group, which are known for their roles in various therapeutic agents.
Synthesis
The synthesis of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. This may involve the reaction of a pyrimidine-substituted piperazine with a suitable carboxylic acid derivative to form the carboxamide moiety. The oxoethyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone, followed by the incorporation of the 3-(trifluoromethyl)phenylamino group.
Biological Activities
While specific biological activities of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide may not be extensively documented, compounds with similar structural features have shown promise in various therapeutic areas. For example, piperazine derivatives are known for their roles in central nervous system disorders, while pyrimidine moieties are often found in antiviral and anticancer agents. The trifluoromethyl group can enhance lipophilicity and metabolic stability.
| Potential Biological Activity | Mechanism |
|---|---|
| Antiviral Activity | Inhibition of viral replication enzymes |
| Anticancer Activity | Interference with cell cycle progression |
| Neuroprotective Effects | Modulation of neurotransmitter systems |
Research Findings and Future Directions
Research on N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is limited, but studies on related compounds suggest potential avenues for investigation. Future research could focus on optimizing its synthesis, evaluating its pharmacokinetic properties, and assessing its efficacy in preclinical models of disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume